4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is an organic compound with the chemical formula C8H6BrF3O . It has a molecular weight of 255.03 g/mol. The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene involves stirring a solution of 3.0 g (11.8 mmol) of the compound in 20 mL 1 M HBr in glacial acetic acid for 60 hours at 90° C. The reaction solution is then diluted with 300 mL water and adjusted to pH 7 with K2CO3.Molecular Structure Analysis
The InChI code for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is 1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 . The compound’s average mass is 255.032 Da, and its monoisotopic mass is 253.955399 Da .Physical And Chemical Properties Analysis
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is a liquid at room temperature .Scientific Research Applications
Synthesis of Amino (Aryloxy)propanol Derivatives
“4-Bromo-1-methoxy-2-(trifluoromethyl)benzene” is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are studied as coactivator-associated arginine methyltransferase (CARM1) inhibitors .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using this compound, are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety, it is expected that many novel applications of “4-Bromo-1-methoxy-2-(trifluoromethyl)benzene” will be discovered in the future .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known to be used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .
Mode of Action
It’s often used as a building block in organic synthesis, contributing its bromo, methoxy, and trifluoromethyl groups to the resulting compounds .
Biochemical Pathways
As a synthetic intermediate, its impact on biochemical pathways would largely depend on the final compound it’s used to produce .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compound it’s used to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. It’s worth noting that this compound should be stored in a dry room at normal temperature for optimal stability .
properties
IUPAC Name |
4-bromo-1-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPWZDSCKENBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379511 |
Source
|
Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
1514-11-0 |
Source
|
Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1514-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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